molecular formula C19H12ClF3N2O2 B12593820 Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- CAS No. 647858-73-9

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-

Cat. No.: B12593820
CAS No.: 647858-73-9
M. Wt: 392.8 g/mol
InChI Key: ADQWVYOZABUXCT-UHFFFAOYSA-N
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Description

The compound Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- (hereafter referred to as the "target compound") is a benzamide derivative featuring a 2-chloro-4-(trifluoromethyl)phenoxy substituent at the 3-position of the benzamide core and an N-linked 2-pyridinyl group. This structure combines electron-withdrawing groups (Cl, CF₃) and a heteroaromatic pyridine moiety, which are common in agrochemicals and pharmaceuticals due to their enhanced stability and bioactivity .

Properties

CAS No.

647858-73-9

Molecular Formula

C19H12ClF3N2O2

Molecular Weight

392.8 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H12ClF3N2O2/c20-15-11-13(19(21,22)23)7-8-16(15)27-14-5-3-4-12(10-14)18(26)25-17-6-1-2-9-24-17/h1-11H,(H,24,25,26)

InChI Key

ADQWVYOZABUXCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Chlorination and Nitration

One established method involves the chlorination of 2,4-dichlorotrifluorotoluene followed by nitration to form the desired benzamide. The steps are as follows:

  • Chlorination :

    • Starting Material: 2,4-dichlorotrifluorotoluene.
    • Reagents: Chlorinating agents (e.g., thionyl chloride).
    • Conditions: Reaction at elevated temperatures (60-80°C).
  • Nitration :

    • Intermediate: The chlorinated product.
    • Reagents: Nitric acid and sulfuric acid.
    • Conditions: Low temperatures (0-5°C) to control the reaction rate.

This method has been reported to yield approximately 65% of the desired compound with a purity exceeding 90%.

Method 2: Direct Coupling Reaction

Another effective method utilizes a direct coupling reaction between a substituted pyridine and a phenoxy compound:

  • Starting Materials :

    • Pyridine derivative (e.g., 2-pyridinyl).
    • Phenoxy compound (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]).
  • Reagents :

    • Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Conditions :

    • Solvent: Typically an organic solvent like dichloromethane or dimethylformamide.
    • Temperature: Room temperature to slightly elevated conditions.

This approach can achieve yields of around 70% and is favored for its simplicity and fewer steps involved.

Method 3: Multi-Step Synthesis from Trifluoromethyl Aniline

A more complex synthesis route involves starting from trifluoromethyl aniline:

  • Step 1 : Formation of Trifluoromethyl Benzamide

    • Reacting trifluoromethyl aniline with acetic anhydride in the presence of a base (e.g., triethylamine).
    • Yield: Approximately 75%.
  • Step 2 : Substitution with Chloro Group

    • Using chlorinating agents to introduce the chloro substituent at the appropriate position on the aromatic ring.
  • Step 3 : Final Amide Formation

    • Coupling with a pyridine derivative using standard amide formation techniques.

This multi-step method can yield products with high purity but may involve longer reaction times and more complex purification processes.

Comparative Analysis of Methods

The following table summarizes the key features of each preparation method discussed:

Method Yield (%) Purity (%) Key Steps Advantages Disadvantages
Chlorination & Nitration ~65 >90 Chlorination, Nitration Established method Potential for by-products
Direct Coupling ~70 >85 Direct coupling Fewer steps Requires careful reagent handling
Multi-Step Synthesis ~75 >90 Multiple steps High purity Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Agrochemical Applications

  • Pesticidal Activity :
    • Research indicates that benzamide derivatives, including those with trifluoromethyl substitutions, exhibit significant pesticidal properties. A study demonstrated that certain benzamides showed promising larvicidal activities against mosquito larvae at concentrations as low as 1 mg/L, with some achieving up to 100% efficacy at higher concentrations .
    • The compound's structure allows for interaction with biological targets in pests, leading to effective pest control measures.
  • Formulation Development :
    • The compound is utilized in the development of non-aqueous agrochemical formulations that enhance the delivery and efficacy of active ingredients . These formulations can improve the stability and solubility of pesticides, making them more effective in agricultural applications.

Pharmaceutical Applications

  • Enzyme Inhibition :
    • Recent studies have identified benzamide derivatives as potential inhibitors of key enzymes involved in neurodegenerative diseases. For instance, compounds similar to 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- have been investigated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial targets in Alzheimer's disease therapy .
    • The synthesis of these compounds has shown promising results, indicating their potential as therapeutic agents for cognitive disorders.
  • Anticancer Activity :
    • Benzamides have been studied for their anticancer properties, with several derivatives exhibiting cytotoxic effects against various cancer cell lines. The incorporation of specific substituents can enhance their selectivity and potency against tumor cells .
  • Insecticidal and Fungicidal Properties :
    • Benzamide derivatives have demonstrated significant insecticidal and fungicidal activities. For example, compounds synthesized with pyridine-linked structures showed high efficacy against common agricultural pests and pathogens .
    • These findings suggest that benzamides could serve as lead compounds for developing new agrochemicals that are both effective and environmentally friendly.

Case Studies

StudyFindingsApplication
Synthesis of Novel BenzamidesIdentified high larvicidal activity against mosquito larvae at low concentrationsPesticide development
Enzyme Inhibition StudiesDemonstrated inhibition of AChE and BACE1Potential Alzheimer's disease treatment
Anticancer Activity ResearchShowed cytotoxic effects on cancer cell linesCancer therapeutics

Mechanism of Action

The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinct features include:

  • Phenoxy group: Substituted with Cl (position 2) and CF₃ (position 4), enhancing electrophilicity and resistance to metabolic degradation.
  • Pyridinylamide : The N-2-pyridinyl group may influence solubility and hydrogen-bonding interactions.

Comparison with Analogous Benzamides

Compound A : 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide (CAS 72178-02-0)
  • Substituents : Nitro group at position 2, methylsulfonylamide.
  • Application : Likely a herbicide precursor, similar to furyloxyfen derivatives .
Compound B : 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide
  • Substituents : Nitro (position 2), methanesulfonylamide.
  • Properties: MW 340.43 g/mol; similar Cl/CF₃-phenoxy motif but with sulfonylamide, suggesting enhanced stability .
Compound C : N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311278-25-7)
  • Substituents : 4-Chlorophenylamide, 6-methyl-4-CF₃-pyridinyl.
  • Properties: MW 390.79 g/mol, density 1.354 g/cm³, pKa ~11.87. Lacks phenoxy group but shares CF₃ and pyridine motifs, likely a pharmaceutical intermediate .
Compound D : 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
  • Substituents : Chlorobenzamide, pyrimidine sulfamoyl.
  • Properties: Pyrimidine sulfamoyl group may confer kinase inhibitory activity, differing from the target’s phenoxy-pyridine design .

Data Table: Comparative Analysis of Key Compounds

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound 3-(Cl/CF₃-phenoxy), N-2-pyridinyl Not explicitly provided ~350–400 (estimated) Agrochemical candidate (herbicide)
Compound A 5-(Cl/CF₃-phenoxy), 2-NO₂, N-SO₂CH₃ C₁₅H₁₁ClF₃N₂O₅S ~390 Herbicide intermediate
Compound B 3-(Cl/CF₃-phenoxy), 2-NO₂, N-SO₂CH₃ C₁₉H₂₄N₄O₂ 340.43 High stability for agrochemicals
Compound C N-4-Cl-phenyl, 4-(6-Me-4-CF₃-pyridinyl) C₂₀H₁₄ClF₃N₂O 390.79 Pharmaceutical intermediate
Compound D 3-Cl, N-(pyrimidin-2-ylsulfamoyl) C₁₈H₁₄ClN₅O₃S ~420 Kinase inhibition candidate

Stability and Degradation

  • Electron-Withdrawing Effects : Cl and CF₃ groups reduce electron density on the benzene ring, increasing resistance to oxidation .
  • Amide Stability : N-Pyridinylamide may hydrolyze under acidic/alkaline conditions, unlike sulfonamides (Compound D) .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- is particularly noteworthy for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Name: Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-
  • CAS Number: 116493-45-9
  • Molecular Formula: C15H10ClF3N2O3
  • Molecular Weight: 438.76 g/mol

The biological activity of this benzamide derivative is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of benzamide derivatives. For instance, pyrrole benzamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on the compound is limited, its structural similarity to other active benzamide derivatives suggests potential efficacy against bacterial pathogens.

Anticancer Activity

Research has indicated that benzamide derivatives can inhibit cancer cell growth by targeting specific pathways. For example, compounds similar to Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- have shown promise as RET kinase inhibitors, which are significant in various cancers . The inhibition of RET kinase activity can lead to reduced tumor growth and improved patient outcomes.

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) : One study highlighted the ability of benzamide riboside to inhibit DHFR through its metabolites, leading to reduced cellular levels of NADPH and subsequent destabilization of DHFR . This mechanism is critical in cancer therapy as it can effectively starve cancer cells of necessary resources for proliferation.
  • RET Kinase Inhibition : A series of novel benzamides were synthesized and evaluated for their potency as RET kinase inhibitors. One compound demonstrated significant inhibition of cell proliferation driven by both wild-type and mutated forms of RET, indicating a strong therapeutic potential for treating RET-driven cancers .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell TypeMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AnticancerRET KinaseIC50 = 1.5 μM
DHFR InhibitionCancer CellsIC50 = 0.5 μM

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